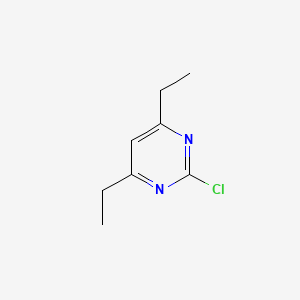

2-Chloro-4,6-diethylpyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4,6-diethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-3-6-5-7(4-2)11-8(9)10-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXPMXVDGOYDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)Cl)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4,6 Diethylpyrimidine and Its Precursors

Conventional Synthetic Routes to 2-Chloropyrimidines

Traditional syntheses of 2-chloropyrimidines typically involve a two-stage logic: first, the construction of the pyrimidine (B1678525) ring, followed by the specific introduction of the chlorine atom at the C2 position.

The most prevalent conventional method for assembling the pyrimidine core is the Principal Synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a molecule containing an N-C-N fragment, such as guanidine (B92328) or urea (B33335). wikipedia.org For the synthesis of the 4,6-diethylpyrimidine (B13847352) skeleton, the required precursor is 3,5-heptanedione (B1630319).

The reaction of 3,5-heptanedione with guanidine, typically under basic conditions, yields the key intermediate, 2-amino-4,6-diethylpyrimidine. This precursor is then modified in a subsequent step to introduce the desired chloro-substituent.

Table 1: Conventional Cyclization for Precursor Synthesis

| Precursor 1 | Precursor 2 | Product | Conditions | Typical Yield |

| 3,5-Heptanedione | Guanidine | 2-Amino-4,6-diethylpyrimidine | Basic (e.g., NaOH or NaOEt in Ethanol), Reflux | 60-75% |

| 3,5-Heptanedione | Urea | 4,6-Diethylpyrimidin-2-ol | Acid or Base Catalysis, Reflux | Varies |

This interactive table summarizes the common precursors and conditions for forming the diethylpyrimidine core.

Once the pyrimidine precursor is obtained, two primary strategies are employed to introduce the chlorine atom at the C2 position.

From 2-Aminopyrimidines: The Sandmeyer reaction is a classic method for converting a 2-amino group into a chloro group. The process involves the diazotization of the 2-amino-4,6-diethylpyrimidine intermediate with sodium nitrite (B80452) in a strong acid like hydrochloric acid at low temperatures, followed by the decomposition of the resulting diazonium salt to yield 2-chloro-4,6-diethylpyrimidine. orgsyn.orggoogle.com Careful temperature control is crucial to avoid decomposition and side reactions. orgsyn.org

From 2-Hydroxypyrimidines (Pyrimidin-2-ones): An alternative and widely used route involves the chlorination of 4,6-diethylpyrimidin-2-ol (the tautomeric form of 2-hydroxy-4,6-diethylpyrimidine). synzeal.com This transformation is typically accomplished by treating the pyrimidinol with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF). orgsyn.org The reaction is usually performed under reflux conditions.

Table 2: C2-Position Halogenation Methods

| Starting Material | Reagents | Method | Key Conditions |

| 2-Amino-4,6-diethylpyrimidine | 1. NaNO₂, HCl2. CuCl (optional) | Sandmeyer Reaction | -15°C to 0°C |

| 4,6-Diethylpyrimidin-2-ol | POCl₃, cat. DMF | Direct Chlorination | Reflux, 110-120°C |

This interactive table compares the two primary conventional methods for introducing the chlorine atom at the C2 position.

Advanced Synthetic Approaches to this compound

Modern organic synthesis has pursued more direct and efficient routes, including multicomponent reactions and transition-metal-catalyzed processes, to construct complex molecules like this compound.

Multicomponent reactions (MCRs) are highly valued for their ability to form complex products in a single step from three or more starting materials, enhancing atom economy and procedural efficiency. thieme-connect.comacs.org While a specific MCR for this compound is not prominently documented, general methodologies for highly substituted pyrimidines can be adapted. For instance, an iridium-catalyzed multicomponent synthesis uses alcohols and amidines to regioselectively produce pyrimidines. thieme-connect.comacs.org A hypothetical adaptation for a related structure could involve the iridium-catalyzed condensation and dehydrogenation of appropriate alcohol precursors with a suitable amidine. Another approach involves the metal-free tandem reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which offers a sustainable route to substituted pyrimidines. organic-chemistry.org

Palladium catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for C-C and C-N bond formation. In the context of 2-chloropyrimidine (B141910) synthesis, a notable advanced strategy is the regioselective dechlorination of a 2,4-dichloropyrimidine (B19661) precursor. researchgate.net

This approach would begin with the synthesis of 4,6-diethyl-2-methoxypyrimidine, followed by hydrolysis and subsequent chlorination to yield 2,4-dichloro-4,6-diethylpyrimidine. The key step is the palladium-catalyzed regioselective removal of the chlorine atom at the more reactive C4 position, leaving the desired this compound. This method provides excellent control and access to specifically substituted chloropyrimidines from readily available starting materials. researchgate.net

Table 3: Palladium-Catalyzed Dechlorination

| Substrate | Catalyst | Reductant/Base | Solvent | Product |

| 2,4-Dichloro-4,6-diethylpyrimidine | Pd(OAc)₂ / Ligand | NaHCO₃ | Dioxane/Water | This compound |

This interactive table outlines a representative palladium-catalyzed route for the synthesis of the target compound.

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative for the synthesis of N-heterocycles. acs.org A notable advanced method is the copper-catalyzed cyclization of ketones with nitriles under basic conditions. acs.orgresearchgate.net This strategy represents a novel platform for constructing the pyrimidine ring, where the nitrile acts as an electrophile. acs.org

For the synthesis of a 4,6-diethylpyrimidine core, this would involve the reaction of an appropriate ketone with a nitrile in the presence of a copper(II) catalyst and a base. While this method typically produces 2,4,6-trisubstituted pyrimidines, modifications could potentially be developed to yield the desired 2-chloro derivative or a precursor that can be readily converted. mdpi.com

Zirconium-Mediated Synthesis

Zirconium-based catalysis offers a powerful tool for the construction of substituted pyrimidines through cycloaddition strategies. A notable approach involves the zirconium-mediated [2+2+2] cyclization of alkynes with nitriles. mdpi.com This method provides a regioselective and one-pot pathway to polysubstituted pyrimidines.

In a potential pathway applicable to the synthesis of this compound precursors, a zirconocene (B1252598) complex can react with an alkyne, such as 3-hexyne, to form a zirconacyclopentadiene intermediate. Subsequent reaction with a nitrile, like chloroacetonitrile, could lead to the formation of the desired this compound ring system upon insertion of the nitrile and reductive elimination. While direct synthesis of this compound using this method is not explicitly detailed in the literature, the synthesis of other highly substituted pyrimidines through zirconocene-monoyne complexes reacting with nitriles suggests its feasibility. mdpi.com

Another relevant zirconium-catalyzed method is the synthesis of pyrimido[4,5-b]quinolin-2,4-(1H,3H)-diones using zirconium tetrachloride (ZrCl₄) as a catalyst in a multicomponent tandem reaction. sioc-journal.cn This demonstrates the utility of zirconium catalysts in facilitating complex heterocyclic syntheses. The Lewis acidic nature of compounds like ZrCl₄ can activate substrates, enabling cyclization reactions that form the pyrimidine core. nih.govnih.gov For instance, the reaction of 1-benzosuberone (B52882) with nitriles in the presence of triflic anhydride, a reaction that could be conceptually adapted with a zirconium catalyst, yields substituted benzo thieme-connect.comacs.orgcyclohepta[1,2-d]pyrimidines. researchgate.net

Table 1: Zirconium-Mediated Synthesis of Pyrimidine Derivatives

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| Zirconocene complexes | Alkynes, Nitriles | Polysubstituted pyrimidines | [2+2+2] cycloaddition, Regioselective, One-pot |

| ZrCl₄ | Isatin, 1,3-Dimethyl barbituric acid, Aliphatic alcohol | Pyrimido[4,5-b]quinolone-2,4-(1H,3H)-diones | Multicomponent tandem reaction |

Nickel-Catalyzed Synthesis

Nickel catalysis has emerged as a versatile and cost-effective alternative to palladium in cross-coupling reactions for the formation of C-C and C-N bonds. For the synthesis of this compound, nickel-catalyzed cross-coupling reactions represent a plausible and efficient strategy, particularly for introducing the alkyl groups onto the pyrimidine core.

A relevant example is the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. nih.govthieme-connect.dewisc.edunih.gov This methodology could be adapted for the synthesis of 4,6-diethylpyrimidines from a 2,4,6-trichloropyrimidine (B138864) precursor. By selectively coupling ethylmagnesium bromide at the 4 and 6 positions, followed by a final chlorination step if necessary, one could potentially synthesize the target molecule. The use of a nickel catalyst, such as NiBr₂·3H₂O, in conjunction with a suitable ligand like bathophenanthroline, has proven effective in similar systems. nih.gov

Furthermore, nickel-catalyzed reductive coupling of halomethylpyridines demonstrates the potential for C(sp²)-C(sp³) bond formation, which is central to the synthesis of this compound. While direct nickel-catalyzed synthesis of the title compound is not extensively reported, the principles of nickel-catalyzed cross-coupling of heteroaryl halides are well-established and offer a promising avenue for its synthesis. acs.orgwisc.edu The development of photoredox/nickel dual catalysis has also expanded the scope of such reactions, enabling C-O bond formation with aryl bromides and alcohols, a strategy that could be conceptually extended to C-N or C-C bond formations in pyrimidine synthesis under mild conditions. princeton.edu

Table 2: Nickel-Catalyzed Cross-Coupling Reactions Relevant to Pyrimidine Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| NiBr₂·3H₂O / Bathophenanthroline | 2-Chloropyridines, Alkyl bromides | 2-Alkylpyridines | Cross-electrophile coupling |

| NiBr₂ / Terpyridine / Zn | Heteroaryl chlorides, Aryl bromides | Nitrogen-containing biaryls | Selective cross-coupling at 1:1 substrate ratio |

| Ni(0) / Photoredox catalyst | Aryl bromides, Alcohols | Aryl ethers | Dual catalysis, Mild conditions |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyrimidine derivatives aims to reduce environmental impact by utilizing more efficient and safer methodologies.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has been shown to significantly reduce reaction times, improve yields, and often leads to cleaner product formation. nih.gov The reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines to produce 2-anilinopyrimidines has been successfully carried out under microwave irradiation in ethanol (B145695), demonstrating the utility of this technique for substitutions on a similar pyrimidine core. nih.govdicp.ac.cn This suggests that the final steps in the synthesis of derivatives of this compound could be accelerated using microwave heating. The synthesis of various pyrimidine derivatives through multicomponent reactions, such as the Biginelli reaction, has also been shown to be highly efficient under microwave irradiation. thieme-connect.comacs.org

Ultrasound-Promoted Synthetic Methods

Ultrasound irradiation is another green technique that enhances chemical reactivity through acoustic cavitation. The synthesis of highly substituted 4-pyrimidinols via the cyclocondensation of β-keto esters and amidines is significantly promoted by ultrasound, with reactions completing in minutes with excellent yields. nih.govnih.govCurrent time information in Bangalore, IN. Subsequent tosylation and Suzuki-Miyaura cross-coupling reactions can also be accelerated by ultrasound. nih.govCurrent time information in Bangalore, IN. A one-pot, five-component synthesis of bis-pyrimidine derivatives has been achieved with high yields in short reaction times (25-40 minutes) under ultrasonic conditions. nih.gov These examples highlight the potential for ultrasound to be a valuable tool in the efficient synthesis of this compound and its precursors.

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free or low-solvent conditions is a key principle of green chemistry, as it reduces waste and simplifies purification. The large-scale preparation of chloropyrimidines from their corresponding hydroxylated precursors has been achieved under solvent-free conditions using equimolar or less of the chlorinating reagent, such as POCl₃. mdpi.comthieme-connect.degoogle.comrsc.orgnih.gov This high-yielding protocol is suitable for multigram and kilogram scale preparations, making it an industrially viable and environmentally friendly option for a key step in the synthesis of this compound.

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical methods. princeton.edu Enzymes from the purine (B94841) and pyrimidine salvage pathways are valuable biocatalysts for the synthesis of nucleic acid derivatives. wisc.edu While direct biocatalytic synthesis of this compound is not documented, the enzymatic synthesis of other pyrimidine derivatives showcases the potential of this approach. For instance, thermostable nucleoside phosphorylases have been used for the synthesis of 2-seleno pyrimidine nucleosides via transglycosylation. organic-chemistry.org Furthermore, the bioreduction of pyrimidine derivatives using Saccharomyces cerevisiae has been demonstrated for the synthesis of chiral alcohols with high enantiomeric excess. princeton.edu The use of monooxygenases for the regioselective N-oxidation of pyrimidines also points towards the expanding toolbox of biocatalytic methods applicable to pyrimidine chemistry. researchgate.net These examples suggest that enzymatic methods could be developed for specific steps in the synthesis of this compound or its precursors, particularly for selective functional group manipulations.

Table 3: Green Chemistry Approaches in Pyrimidine Synthesis

| Technique | Key Advantages | Example Application |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, Improved yields | Synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine |

| Ultrasound-Promoted Synthesis | Shorter reaction times, Higher yields | Cyclocondensation for 4-pyrimidinol synthesis |

| Solvent-Free Conditions | Reduced waste, Simplified purification | Large-scale chlorination of hydroxypyrimidines |

| Biocatalysis | High selectivity, Mild conditions | Enzymatic synthesis of pyrimidine nucleosides |

Application of Ionic Liquids as Reaction Media

The use of ionic liquids (ILs) as reaction media or catalysts represents a significant advancement in the synthesis of pyrimidine derivatives. ILs are salts with low melting points, characterized by negligible vapor pressure, high thermal stability, and tunable solvency, making them attractive "green" alternatives to volatile organic solvents.

Research into pyrimidine synthesis has demonstrated the effectiveness of various ILs. For instance, Brønsted acidic ionic liquids have been successfully employed as reusable catalysts for the condensation reactions that form the pyrimidine core. tezu.ernet.in One study highlighted the use of an l-proline (B1679175) nitrate (B79036) ionic liquid as a highly efficient catalyst in a one-pot, three-component reaction to synthesize tetrahydropyrimidine (B8763341) derivatives. japsonline.com The study found that using a 3% mol concentration of the l-proline nitrate catalyst in methanol (B129727) could achieve a yield of 86.74%, a significant increase from the 33.04% yield obtained without the catalyst. japsonline.com

In the context of modifying chloropyrimidines, imidazolium-based ILs, such as those based on 1-butyl-3-methylimidazolium (BMIM), have been used as the reaction medium for nucleophilic aromatic substitution reactions. frontiersin.org These reactions, often accelerated by microwave irradiation, facilitate the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine. frontiersin.orgresearchgate.net The use of ILs in conjunction with microwave heating can dramatically reduce reaction times and improve yields. researchgate.net

Table 1: Application of Ionic Liquids in Pyrimidine Synthesis

| Ionic Liquid Type | Role | Reaction Type | Substrate Example | Key Findings | Reference |

|---|---|---|---|---|---|

| L-proline nitrate | Catalyst | Multicomponent Reaction | Benzaldehyde, Ethyl Acetoacetate, Thiourea | Achieved 86.74% yield, more than 2.5 times the yield of non-catalyzed reaction. japsonline.com | japsonline.com |

| Brønsted Acidic ILs | Catalyst | Condensation | 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, Aldehydes | Serves as an efficient and reusable acid catalyst, often used with microwave irradiation. tezu.ernet.in | tezu.ernet.in |

| BMIM-Based ILs | Medium | Nucleophilic Aromatic Substitution | 2-Chloro-4,6-dimethylpyrimidine, Aniline (B41778) | Effective medium for microwave-assisted synthesis of 2-anilinopyrimidines. frontiersin.org | frontiersin.org |

Metal-Free and Heterogeneous Catalysis for Sustainable Synthesis

The drive towards more sustainable chemical manufacturing has spurred the development of metal-free and heterogeneous catalytic systems for synthesizing and functionalizing pyrimidines. These approaches aim to reduce reliance on potentially toxic and costly heavy metals and to simplify product purification and catalyst recycling.

Metal-Free Catalysis: Transition-metal-free cross-coupling reactions are increasingly utilized for the synthesis of substituted pyrimidines. rsc.org The amination of 2-chloropyrimidines, a key reaction, can be achieved under thermal or microwave conditions in the presence of an acid or base, completely avoiding a transition metal catalyst. researchgate.net For example, the reaction of 2-chloro-4,6-dimethylpyrimidine with various anilines proceeds efficiently in ethanol at 160°C under microwave irradiation without any metal catalyst. rsc.orgrsc.org This aromatic nucleophilic substitution (SNAr) is a cornerstone of metal-free synthesis in this context, offering high yields in environmentally preferable solvents like ethanol. rsc.org While effective, claims of "metal-free" catalysis must be carefully scrutinized, as trace metal contamination from starting materials or equipment can sometimes be the true catalytic source. acs.org

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued for their ease of separation from the reaction mixture and potential for recyclability. In pyrimidine synthesis, several types of heterogeneous catalysts have proven effective.

Silica-supported catalysts, such as SiO₂-supported Molybdenum(VI) oxide (MoO₃), offer a recyclable option for pyrimidine synthesis. More advanced systems include magnetically separable nanocatalysts. For instance, a catalyst comprised of sodium bisulfate (NaHSO₄) adsorbed on iron(III) oxide nanoparticles (Fe₃O₄) coated with phenyl-functionalized periodic mesoporous organosilica (Ph-PMO) has been used as a solid acid for pyrimidine synthesis, and it can be recovered using an external magnet and reused for multiple cycles. acs.org Other examples include copper(II) ions chelated to the surface of magnetized graphene oxide nanosheets and various polymer-supported catalysts, which all facilitate the synthesis of pyranopyrimidines and related structures heterogeneously. acs.orgnih.gov

Table 2: Examples of Heterogeneous Catalysts in Pyrimidine Derivative Synthesis

| Catalyst | Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|---|

| SiO₂-supported MoO₃ | Supported Metal Oxide | Pyrimidine Synthesis | Enables catalyst recyclability. | |

| Fe₃O₄@Ph-PMO-NaHSO₄ | Magnetically Separable Nanocatalyst | Multicomponent Reaction | Solid acid catalyst, reusable for up to five runs without significant loss of activity. acs.org | acs.org |

| Cellulose-based nanocomposite | Natural Polymer-based Nanocatalyst | Multicomponent Reaction | Biodegradable catalyst, effective in water at room temperature. acs.org | acs.org |

| PBBS / TBBDA | Polymer-Bound Reagents | Biginelli-type Reaction | Heterogeneous catalysis, catalyst can be recovered, brominated, and reused. acs.org | acs.org |

Scale-Up Considerations and Process Intensification in this compound Production

Transitioning the synthesis of this compound from laboratory benchtop to industrial scale introduces significant challenges related to safety, efficiency, cost, and waste management. Process intensification, particularly through the adoption of continuous flow manufacturing, offers robust solutions to these challenges.

Industrial production of related halogenated pyrimidines emphasizes the use of continuous flow systems over traditional batch reactors. Microreactors or flow reactors offer superior heat and mass transfer, which is crucial for controlling exothermic reactions and improving reaction selectivity. ineosopen.org This enhanced control allows for reactions to be run safely at higher temperatures and pressures than would be feasible in a large batch vessel, often leading to dramatically shorter reaction times and higher throughput. ineosopen.org

A key consideration in scaling up is the choice of reagents. For example, while sodium hydride is an effective base in lab-scale reactions, its use in large-scale flow reactors is often impractical as it can obstruct the narrow channels of the reactor. ineosopen.org Process development for scale-up therefore involves replacing such reagents with more soluble and manageable alternatives, like aqueous sodium hydroxide (B78521), even if it requires adjusting solvent systems and operating conditions. ineosopen.org

The integration of in-line purification methods, such as continuous crystallization or liquid-liquid extraction units, further streamlines the manufacturing process, reducing manual handling and isolating high-purity product efficiently.

Table 3: Comparison of Batch vs. Continuous Flow Processing for Pyrimidine Synthesis

| Parameter | Batch Processing | Continuous Flow Processing (Process Intensification) |

|---|---|---|

| Heat & Mass Transfer | Often poor and non-uniform, especially at large scale. | Excellent due to high surface-area-to-volume ratio. |

| Safety | Higher risk for highly exothermic reactions; potential for thermal runaway. | Enhanced safety, better temperature control, small reaction volumes at any given time. |

| Reaction Time | Typically longer (hours to days). | Significantly shorter (seconds to minutes). ineosopen.org |

| Scalability | Complex, often requires re-optimization of conditions. | Simpler, achieved by running the system for a longer duration ("scaling out"). |

| Reagent Compatibility | Can handle solids and slurries more easily. | Can be challenging for solids/slurries which may clog reactors. ineosopen.org |

| Product Purity | May be lower due to side reactions from poor heat control. | Often higher due to precise control over reaction parameters. |

Reactivity and Mechanistic Investigations of 2 Chloro 4,6 Diethylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the chloro substituent, facilitates nucleophilic aromatic substitution (SNAr) reactions. This pathway allows for the introduction of a variety of functional groups at the 2-position.

Amination Reactions via SNAr Pathways

The substitution of the chlorine atom in 2-chloropyrimidines with nitrogen nucleophiles is a well-established transformation. mit.edu While specific studies on 2-chloro-4,6-diethylpyrimidine are not extensively detailed in the provided results, the reactivity of analogous 2-chloro-4,6-disubstituted pyrimidines provides significant insight. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines under microwave irradiation in ethanol (B145695) proceeds via an aromatic nucleophilic substitution to afford 2-anilinopyrimidines. researchgate.netresearchgate.netresearchgate.net The reaction is believed to proceed through a Meisenheimer complex intermediate. researchgate.netresearchgate.net The electronic effects of the substituents on the aniline (B41778) nucleophile have a notable impact on the reaction's efficiency. researchgate.netresearchgate.net

Interestingly, some amination reactions of chloropyrimidines that were previously thought to require transition metal catalysis can proceed under metal-free SNAr conditions, for example, by using water as a solvent in the presence of potassium fluoride. researchgate.netresearchgate.net More nucleophilic amines, such as dialkylamines, can react with substituted dichloropyrimidines to give 2-aminopyrimidines under non-catalyzed SNAr conditions. mit.edu In some cases, the amination of chloropyrimidines can be facilitated by the presence of a zinc base, which is thought to proceed through a nucleophilic substitution mechanism. thieme-connect.com The use of microwave assistance has been shown to be effective in promoting the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine and anilines. researchgate.netresearchgate.netresearchgate.net

Thiolation Reactions via SNAr Pathways

The chlorine atom at the 2-position of the pyrimidine ring can also be displaced by sulfur nucleophiles. While direct examples with this compound are not available in the provided search results, the general reactivity of chloropyrimidines suggests that thiolation is a feasible process. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) reacts with sodium thiomethanolate in DMF to yield the corresponding thioether. uni-muenchen.de Furthermore, SNAr reactions of chloroheteroarenes with thiols have been performed under base-free and metal-free conditions, promoted by hexafluoroisopropanol (HFIP). researchgate.net

Oxygen-Nucleophile Reactivity

Reactions of 2-chloropyrimidines with oxygen nucleophiles, such as hydroxides and alkoxides, also proceed through an SNAr mechanism. Kinetic studies on the reaction of 2-chloropyrimidine (B141910) with hydroxide (B78521) ions have shown the reaction to be second order. zenodo.org The synthesis of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates has been achieved by reacting 2-methylsulfonyl-4,6-disubstituted-pyrimidines with hydroquinone, followed by reaction with chloroacetates. nih.gov This suggests that the corresponding 2-chloro-4,6-disubstituted pyrimidines would also react with phenoxides. The development of a continuous-flow microfluidic reactor has enabled efficient C-O bond formation between heteroaryl chlorides and phenols or primary aliphatic alcohols via SNAr without the need for a transition metal catalyst. nih.gov

Cross-Coupling Reactions

In addition to SNAr reactions, the chlorine atom of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds. While specific examples for this compound are not detailed, the reactivity of similar 2-chloropyrimidines is well-documented. For example, 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine undergoes Suzuki-Miyaura coupling with boronic acids. smolecule.com The regioselective Suzuki-Miyaura coupling of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines has also been demonstrated, highlighting the ability to selectively functionalize the 2-position. academie-sciences.fr These reactions are typically catalyzed by palladium complexes, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate. academie-sciences.fr Microwave-assisted Suzuki-Miyaura reactions have also been reported. researchgate.net

Other Transition Metal-Catalyzed Coupling Reactions (e.g., C-N, C-S)

Beyond C-C bond formation, transition metal catalysis enables C-N and C-S bond formation from 2-chloropyrimidines.

C-N Coupling: Palladium-catalyzed C-N coupling reactions are frequently employed for the amination of heteroaryl chlorides. researchgate.net For instance, the C-N coupling of 2-chloropyrimidine with aminopyrazole has been achieved using palladium catalysis. researchgate.net Nickel-catalyzed C-N bond formation has also been developed as an alternative, with a broad substrate scope that includes various nucleophiles and electrophiles. mit.edu

C-S Coupling: While less common, transition metal-catalyzed C-S coupling reactions are also possible. For example, nickel-catalyzed cross-coupling of 4,6-dimethyl-2-methylthiopyrimidine with an organozinc reagent has been reported. uni-muenchen.de Cobalt-catalyzed Negishi-type cross-coupling reactions of arylzinc reagents with chloroheterocycles, including 4,6-dichloropyrimidine, have also been developed. uni-muenchen.de

Functionalization of the Pyrimidine Ring

The functionalization of the 2-chloro-4,6-dialkylpyrimidine scaffold is dominated by reactions at two primary sites: the electrophilic carbon at the C2-position bearing the chloro substituent, and the acidic protons on the alkyl groups at the C4 and C6 positions.

C-H Functionalization Studies

Direct C-H functionalization of the pyrimidine ring itself (at the C5 position) in 2-chloro-4,6-dialkylpyrimidine systems is not a commonly reported transformation in the surveyed literature. The presence of the highly reactive chloro substituent at the C2 position and the potential for reactions at the alkyl side chains makes selective C-H activation on the pyrimidine core challenging.

However, C-H functionalization is a well-established strategy for other substituted pyrimidine systems. For instance, pyrimidine-directed, metal-free C-H borylation of 2-pyrimidylanilines has been successfully achieved. rsc.org In this process, the pyrimidyl nitrogen acts as a directing group, facilitating a BBr₃-mediated electrophilic aromatic substitution onto the aniline ring. rsc.org While this demonstrates the utility of the pyrimidine moiety in directing C-H activation, it does not involve direct functionalization of the pyrimidine ring itself. Palladium-catalyzed C-H functionalization has also been used effectively on other heterocyclic systems, such as indoles, using a 2-chloropyrimidine reactant. acs.org These examples suggest that while direct C-H functionalization of the C5 position of this compound is not documented, the broader field of C-H activation offers potential routes that remain to be explored for this specific substrate.

Regioselective Functionalization Strategies

Regioselective reactions are crucial for the synthetic utility of this compound, allowing for predictable modifications. The primary strategies involve nucleophilic aromatic substitution (SNAr) and condensation reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The most common and well-documented reaction is the displacement of the chlorine atom at the C2 position by a nucleophile. researchgate.net The pyrimidine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack, and the chlorine atom serves as an effective leaving group. Kinetic studies on 2-chloropyrimidine confirm that these reactions are typically second-order, being first-order in both the substrate and the nucleophile, with no observed base catalysis. zenodo.org This reactivity is exploited in the synthesis of a wide array of 2-substituted pyrimidines.

A notable example is the reaction of 2-chloro-4,6-dimethylpyrimidine with various substituted anilines to produce 2-anilinopyrimidine derivatives. researchgate.net This transformation proceeds readily, often accelerated by microwave irradiation, and serves as a key step in creating molecules with potential biological activity. researchgate.net The regioselectivity is exclusively for the C2 position, as the C4 and C6 positions are substituted with stable alkyl groups.

Condensation at the C4/C6-Ethyl Groups: The ethyl groups at the C4 and C6 positions possess acidic α-protons. Under basic conditions, these protons can be abstracted to form a resonance-stabilized carbanion. This nucleophilic carbon can then react with electrophiles, most commonly aldehydes, in a Knoevenagel-type condensation. This strategy has been employed to synthesize complex styryl- and bis(styryl)pyrimidine derivatives from 2-chloro-4,6-dimethylpyrimidine, which are of interest for their photophysical properties. This approach allows for the extension of the π-conjugated system of the pyrimidine core.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of these regioselective reactions is essential for optimizing conditions and predicting outcomes. Studies on analogous systems have provided significant insight into the intermediates, transition states, and substituent effects that govern these transformations.

Reaction Intermediates and Transition State Analysis

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction of 2-chloropyrimidines with nucleophiles proceeds through a well-established addition-elimination mechanism. masterorganicchemistry.com The initial step involves the attack of the nucleophile on the electron-deficient C2 carbon, leading to the formation of a tetrahedral anionic intermediate known as a Meisenheimer complex. researchgate.netfrontiersin.org This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring nitrogens. masterorganicchemistry.com In the subsequent, typically rapid, step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the final product. zenodo.org

Computational studies using Density Functional Theory (DFT) have become invaluable for analyzing these reaction pathways. For related pyrimidine systems, DFT calculations have been used to map the potential energy surface, identifying transition states and intermediates. nih.govresearchgate.net For example, in the reaction of pyrimidines with anilines, the Gibbs free energies of activation (ΔG‡) for nucleophilic attack have been calculated, confirming the favorability of the process. nih.gov Such computational models can determine whether a reaction is likely to be concerted or stepwise and can predict the stability of intermediates like the Meisenheimer complex. frontiersin.org

| Step | Description | Key Intermediate/State | Governing Factors |

|---|---|---|---|

| 1 (Rate-Determining) | Nucleophilic attack at the C2 position. | Meisenheimer Complex (Anionic σ-adduct) | Nucleophilicity of the attacking species; Electrophilicity of the C2 carbon. |

| 2 (Fast) | Elimination of the chloride leaving group. | Transition State for C-Cl bond cleavage | Aromaticity restoration is a strong driving force. |

Influence of Substituents on Reaction Outcome and Efficiency

The electronic nature of substituents on both the pyrimidine ring and the reacting nucleophile has a profound impact on reaction efficiency and outcomes.

Substituents on the Nucleophile: In the SNAr reaction of 2-chloro-4,6-dimethylpyrimidine with substituted anilines, the electronic properties of the substituent on the aniline ring significantly influence the reaction yield. Electron-donating groups (EDGs) on the aniline, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the nucleophilicity of the amino group, leading to higher reaction yields. Conversely, strong electron-withdrawing groups (EWGs) decrease the amine's nucleophilicity and can reduce the reaction efficiency.

| Aniline Substituent (Position) | Electronic Effect | Reported Yield (%) |

|---|---|---|

| 4-CH₃ | Electron-Donating (+I) | 99 |

| 4-OCH₃ | Electron-Donating (+M) | 90 |

| 4-OH | Electron-Donating (+M) | 92 |

| H (Unsubstituted) | Neutral | 90 |

| 4-F | Electron-Withdrawing (-I) | 97 |

| 4-NO₂ | Strongly Electron-Withdrawing (-M) | 72 |

Chloro Group (C2): The chlorine atom is an inductive electron-withdrawing group that activates the C2 position for nucleophilic attack. Its role as a good leaving group is fundamental to SNAr chemistry. masterorganicchemistry.com

Catalytic Systems in 2 Chloro 4,6 Diethylpyrimidine Chemistry

Organocatalysis in Pyrimidine (B1678525) Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a powerful, metal-free alternative for the functionalization of heterocyclic compounds. In the context of pyrimidine chemistry, organocatalysts are particularly effective in promoting reactions that involve the activation of carbonyl compounds or imines, which can then react with the pyrimidine core.

Research in this area has demonstrated the utility of amino-acid-based catalysts, such as proline and its derivatives, in facilitating multicomponent reactions to construct complex molecular architectures. For instance, organocatalytic reductive alkylation reactions have been successfully applied to various heterocyclic systems. While specific studies on 2-Chloro-4,6-diethylpyrimidine are not prevalent, the established methodologies for related substrates provide a clear blueprint for its potential functionalization. A plausible organocatalytic transformation would involve the reaction of an aldehyde with a C-H acid in the presence of an organocatalyst to form a reactive intermediate, which could then undergo a reaction with the pyrimidine ring, potentially leading to the substitution of the chloro group.

Table 1: Representative Organocatalytic Reactions for Pyrimidine Functionalization

| Catalyst | Reactants | Reaction Type | Potential Product from this compound |

| L-Proline (B1679175) | Aldehyde, 1,3-Dicarbonyl Compound | Knoevenagel-Michael-Cyclization | Functionalized pyrimidine derivatives |

| Chiral Amine | α,β-Unsaturated Aldehyde | Asymmetric [4+2] Cycloaddition | Chiral fused pyrimidine systems |

| N-Heterocyclic Carbene (NHC) | Aldehyde | Umpolung (polarity inversion) | Acylated pyrimidine derivatives |

Note: The table illustrates potential applications based on established organocatalytic methods for heterocyclic compounds.

Transition Metal Catalysis for Pyrimidine Derivatization

Transition metal catalysis is the most extensively studied and widely applied method for the derivatization of halopyrimidines. The reactive C-Cl bond at the 2-position of this compound makes it an ideal substrate for a variety of cross-coupling reactions.

Palladium catalysts are paramount in C-C and C-N bond-forming reactions involving aryl halides. Several named reactions are of particular relevance for the functionalization of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl or vinyl substituents. Studies on 2-chloro-4,6-dimethylpyrimidine (B132427) have shown high yields with various boronic acids using catalysts like Pd(PPh₃)₄. smolecule.com

Heck Coupling: The Heck reaction facilitates the coupling of the chloropyrimidine with an alkene to form a substituted alkene. This reaction is valuable for the introduction of alkenyl moieties.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the chloropyrimidine and a terminal alkyne, leading to the synthesis of alkynylpyrimidines.

Buchwald-Hartwig Amination: This is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyrimidine ring.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for 2-Chloropyrimidines

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-4,6-diethylpyrimidine |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | 2-Alkenyl-4,6-diethylpyrimidine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-4,6-diethylpyrimidine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-Amino-4,6-diethylpyrimidine |

Note: The catalyst systems are examples and the optimal conditions may vary.

Copper-catalyzed reactions, particularly for C-N, C-O, and C-S bond formation, offer a more economical alternative to palladium. The Ullmann condensation and Chan-Lam coupling are prominent examples. Copper catalysts have been shown to be effective for the amination of chloropyrimidines, often under milder conditions than traditional methods.

Rhodium(III) catalysts are known for their ability to mediate C-H activation and functionalization. While direct C-H functionalization of the pyrimidine ring of this compound itself is challenging, rhodium catalysis could be employed for the derivatization of substituents attached to the pyrimidine core. For instance, if an aryl group were introduced at the 2-position via a Suzuki coupling, a rhodium catalyst could then be used to functionalize the C-H bonds of that aryl group.

Ruthenium catalysts are highly versatile and are particularly renowned for their application in olefin metathesis. If an alkenyl group is introduced onto the pyrimidine ring, for example via a Heck reaction, a ruthenium-based catalyst like the Grubbs catalyst could be used for subsequent metathesis reactions, allowing for the construction of more complex architectures.

Nanocatalysis and Recoverable Catalytic Systems

A growing area of interest is the use of nanocatalysts and other recoverable catalytic systems to improve the sustainability and cost-effectiveness of chemical processes. Nanoparticles of palladium, copper, and other metals often exhibit enhanced catalytic activity and can be easily separated from the reaction mixture and reused. Magnetic nanoparticles functionalized with a catalytically active metal are particularly advantageous as they can be recovered using an external magnet.

For the derivatization of this compound, the use of a magnetically recoverable palladium nanocatalyst in Suzuki or Heck couplings could offer significant advantages in terms of catalyst recycling and product purity. Research on various heterocyclic systems has demonstrated the feasibility and benefits of this approach. researchgate.net

Magnetic Nanocatalysts

In the broader context of pyrimidine synthesis, magnetic nanocatalysts have emerged as a highly efficient and sustainable option. These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄) or magnesium ferrite (B1171679) (MgFe₂O₄), coated with a stabilizing layer (e.g., silica) and functionalized with a catalytically active species. rsc.orggoogle.com This design allows for easy separation of the catalyst from the reaction mixture using an external magnet, simplifying purification and enabling catalyst reuse. researchgate.netgoogle.com

For the synthesis of various substituted pyrimidines, magnetic nanocatalysts have demonstrated high catalytic activity, stability, and the ability to promote reactions in environmentally benign solvents like water or ethanol (B145695). researchgate.netgoogle.comresearchgate.net For instance, Fe₃O₄ nanoparticles have been used for the one-pot, three-component synthesis of 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives with high yields. While no specific studies document the use of magnetic nanocatalysts for this compound, the successful application in analogous systems suggests their potential utility.

Table 1: Examples of Magnetic Nanocatalysts in Pyrimidine Synthesis

| Catalyst | Application | Key Advantages |

|---|---|---|

| α-Fe₂O₃-MCM-41-Piperazine | Synthesis of trisubstituted pyrimidines | Novel magnetic nanocomposite, basic catalyst |

| Fe₃O₄@PAP MNPs | Synthesis of pyrimido[1,2-a]pyrimidines | High yield, short reaction time, recyclable |

Recyclability and Reusability of Catalysts

A key advantage of heterogeneous catalysts, including magnetic nanocatalysts, is their recyclability, which aligns with the principles of green chemistry by reducing waste and cost. thieme.de In the synthesis of various heterocyclic compounds, including pyrimidine derivatives, catalysts are often recovered by simple filtration or magnetic separation and can be reused for multiple reaction cycles without a significant loss of activity. google.comnih.gov

For example, an L-proline functionalized magnetic nanocatalyst used for the synthesis of 2,4,6-triarylpyridines was successfully recovered and reused several times without a noticeable decrease in its catalytic efficacy. nih.gov Similarly, chiral ionic liquid catalysts have been shown to be recyclable for up to seven cycles while maintaining consistent enantioselectivity. thieme.de While specific data for this compound is unavailable, the established methodologies for catalyst recycling in the synthesis of related pyrimidines provide a strong precedent for developing sustainable synthetic routes.

Table 2: Catalyst Recyclability in Heterocyclic Synthesis

| Catalyst System | Number of Cycles | Efficiency Retention |

|---|---|---|

| Fe₃O₄@SiO₂@Mn-complex | At least 7 cycles | No significant loss of efficiency |

| Chiral Ionic Liquid with Proline | Up to 7 cycles | Consistent enantioselectivity (86% ee) |

Lewis Acid Catalysis in Pyrimidine Synthesis and Modification

Lewis acid catalysis is a cornerstone of organic synthesis, employed to enhance the reactivity of substrates by acting as an electron pair acceptor. researchgate.net In pyrimidine chemistry, Lewis acids are used both in the initial ring synthesis and in subsequent modifications. For instance, the synthesis of 4-aminopyrimidines has been achieved through a Lewis acid-catalyzed condensation reaction. crossref.org Iron chloride (FeCl₂) and zinc chloride (ZnCl₂) have been shown to be effective catalysts in such transformations. crossref.org

In other examples, samarium chloride (SmCl₃) has been used to catalyze the cyclization of β-formyl enamides with urea (B33335) to produce pyrimidines under microwave irradiation, significantly shortening reaction times. rsc.org Furthermore, the chlorination of pyrimidine precursors, a key step in producing compounds like this compound, often employs reagents like phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of a Lewis base that can form a Vilsmeier-Haack type reagent, which acts as the active species. While not a direct Lewis acid catalysis of the pyrimidine ring itself, it showcases the importance of catalytic activation in these syntheses.

Although direct application of Lewis acid catalysis on this compound is not documented, it is plausible that such catalysts could be used to activate the chlorine atom for nucleophilic substitution reactions or to facilitate other modifications of the pyrimidine ring.

Computational and Theoretical Studies on 2 Chloro 4,6 Diethylpyrimidine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the properties of pyrimidine (B1678525) derivatives. DFT calculations allow for a detailed examination of the electronic structure and its influence on the reactivity and reaction pathways of these molecules.

Elucidation of Reaction Mechanisms and Pathways

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving 2-chloropyrimidine (B141910) derivatives. This allows for the elucidation of reaction mechanisms, including the identification of transition states and intermediates. A key reaction for this class of compounds is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the 2-position is displaced by a nucleophile.

Computational studies on analogous 2-chloropyrimidines have shown that the reaction proceeds through a Meisenheimer intermediate. The stability of this intermediate and the height of the energy barrier for its formation are influenced by the nature of the substituents on the pyrimidine ring and the attacking nucleophile. For instance, studies on related 2-anilinopyrimidines, synthesized from 2-chloro-4,6-dimethylpyrimidine (B132427), have demonstrated that the reaction efficiency is significantly impacted by the substituents on the aniline (B41778) nucleophile researchgate.net. DFT calculations can model these substituent effects, providing a theoretical basis for observed reaction outcomes.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of 2-chloro-4,6-diethylpyrimidine, as with other halogenated pyrimidines, dictates its reactivity. DFT calculations provide access to a range of electronic properties and reactivity descriptors. The Lowest Unoccupied Molecular Orbital (LUMO) of 2-chloropyrimidines is a key factor in their susceptibility to nucleophilic attack. DFT studies on 2-chloropyrimidine and its isomers have shown that the LUMO allows for nucleophilic substitution reactions researchtrends.net.

Quantum chemical computations on related 2-chloropyrimidine derivatives have been used to calculate various reactivity descriptors mdpi.com. These descriptors help in quantifying the chemical reactivity and stability of the molecules.

Table 1: Calculated Reactivity Descriptors for a Representative 2-Chloropyrimidine Derivative

| Parameter | Value | Reference |

|---|---|---|

| First Ionization Energy | 10.12 eV | mdpi.com |

| HOMO Energy | - | - |

| LUMO Energy | - | - |

| Energy Gap (ΔE) | - | - |

| Electronegativity (χ) | - | - |

| Chemical Hardness (η) | - | - |

| Chemical Softness (S) | - | - |

| Electrophilicity Index (ω) | - | - |

(Note: Specific values for this compound are not available in the searched literature; the table structure is provided for illustrative purposes based on available data for analogs.)

Prediction of Conformational Preferences

For flexible molecules, DFT can be used to predict the most stable conformations. In the case of this compound, the ethyl groups can rotate. While the pyrimidine ring itself is planar, the orientation of the ethyl substituents can be determined by calculating the relative energies of different conformers. This is crucial as the conformation can influence the molecule's reactivity and its interactions with other molecules.

Quantum Chemical Studies of Reaction Energetics

Quantum chemical methods are employed to study the energetics of reactions involving pyrimidine derivatives. These studies provide valuable data on activation energies and reaction enthalpies, which are fundamental to understanding reaction kinetics and thermodynamics. For example, quantum-chemical modeling of pyrimidine synthesis has been performed using DFT to calculate activation and reaction energies for various steps in the synthetic pathway researchgate.net.

In the context of this compound, such studies can predict the feasibility of its synthesis and subsequent reactions. The energy profile for the nucleophilic substitution at the 2-position can be calculated, providing insights into the reaction rate and equilibrium position.

Molecular Dynamics Simulations for Reactivity Insights

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that complement static quantum chemical calculations. MD simulations can be used to explore the conformational landscape of this compound and its derivatives in different solvent environments.

In studies of related pyrimidine derivatives, MD simulations have been used to investigate the stability of ligand-receptor complexes rjeid.comnih.gov. For this compound, MD simulations could be employed to understand its behavior in solution, including its solvation and the dynamics of its interaction with potential reactants. This can provide a more realistic picture of its reactivity compared to gas-phase calculations. For instance, MD simulations have been used to study the stability of pyrimidine derivatives bound to biological targets, with root-mean-square deviation (RMSD) values indicating the stability of the complex over the simulation time nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predicting Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their activity or reactivity. For halogenated pyrimidines, QSAR studies can predict their reactivity in various chemical transformations.

QSAR models have been developed for halogenated pyrimidine derivatives to predict their biological activity, which is often related to their chemical reactivity nih.gov. These models typically use a set of molecular descriptors, which can be calculated using computational methods, to build a mathematical equation that predicts the activity. For instance, a QSAR study on 2,4,6-trisubstituted pyrimidine derivatives yielded a model that could predict their antimalarial activity based on electronic and structural descriptors dergipark.org.tr. The general form of a QSAR equation is:

Activity = c0 + c1 * Descriptor1 + c2 * Descriptor2 + ...

Table 2: Example of Descriptors Used in QSAR Models for Pyrimidine Derivatives

| Descriptor Type | Examples | Reference |

|---|---|---|

| Electronic | Atomic charges (qC), LUMO energy | dergipark.org.tr |

| Topological | Molecular connectivity indices | - |

| Geometrical | Molecular surface area, volume | - |

(Note: This table provides examples of descriptor types that could be used in a QSAR model for this compound.)

By developing a QSAR model for the reactivity of 2-chloropyrimidines in SNAr reactions, for example, one could predict the reactivity of this compound based on its calculated descriptors.

Computational Chemistry-Guided Design of Novel Pyrimidine Architectures

The design of novel pyrimidine architectures is increasingly driven by computational chemistry, which provides powerful tools to predict molecular properties and guide synthetic efforts toward compounds with enhanced activity. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are pivotal in exploring the chemical space and identifying promising new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models are instrumental in predicting the activity of newly designed molecules before their synthesis, saving time and resources.

For instance, 3D-QSAR studies on a series of 2,4-dioxopyrimidine-1-carboxamide analogs were performed to understand the structural requirements for inhibiting acid ceramidase, an enzyme implicated in cancer. nih.gov This approach helped identify key structural features that enhance inhibitory potency, leading to the design of a novel, highly active compound that was not part of the initial experimental study. nih.gov The statistical validation of QSAR models is crucial, with parameters like the coefficient of determination (R²) and the cross-validated coefficient (Q²) indicating the model's predictive power. In one study on pyrimidine derivatives as VEGFR-2 inhibitors, a robust QSAR model was developed with an R² value of 0.889 for multiple linear regression (MLR) and 0.998 for an artificial neural network (ANN) model. mdpi.com

Table 1: Example of Statistical Parameters for QSAR Models of Pyrimidine Derivatives

| Model Type | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Target | Reference |

|---|---|---|---|---|

| MLR | 0.889 | --- | VEGFR-2 | mdpi.com |

| ANN | 0.998 | --- | VEGFR-2 | mdpi.com |

| 3D-QSAR | --- | 0.57 | TRAP1 | tandfonline.com |

This table illustrates the statistical quality of various QSAR models developed for different pyrimidine derivatives, showing their high predictive capabilities.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its protein target at the atomic level.

In a study focused on designing novel pyrimidine derivatives as Focal Adhesion Kinase (FAK) inhibitors, molecular docking was used to investigate the binding modes of newly designed compounds within the FAK receptor (PDB ID: 6I8Z). mdpi.comnih.gov The results revealed key interactions, such as hydrogen bonds and hydrophobic interactions with critical amino acid residues like Cys502 and Leu553, which are crucial for inhibitory activity. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the ligand-protein complex over time. For a newly designed FAK inhibitor, a 100 ns MD simulation confirmed its stability in the active site, showing a more favorable binding free energy (−158.362 kJ mol⁻¹) compared to a reference drug. mdpi.comnih.gov

Table 2: Molecular Docking and Binding Energy Results for Designed Pyrimidine Inhibitors

| Compound | Target Protein | PDB ID | Binding Energy (kJ/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Compound D3 | FAK | 6I8Z | -158.362 | Cys502, Ile428, Leu553 | mdpi.comnih.gov |

| Defactinib (Reference) | FAK | 6I8Z | -120.872 | Not specified | mdpi.comnih.gov |

This interactive table presents docking scores and binding energies for newly designed pyrimidine-based inhibitors against their respective targets.

In Silico Design and ADMET Prediction

Computational tools are also essential for evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. These in silico predictions help to filter out candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity. For example, in the design of new FAK inhibitors, the designed compounds were predicted to have good oral bioavailability and to be non-toxic. mdpi.comnih.gov Similarly, in silico ADMET predictions for new indazol-pyrimidine derivatives revealed low toxicity and good solubility and absorption profiles, consistent with Lipinski's rule of five.

By integrating these computational approaches, researchers can rationally design novel pyrimidine architectures with a high probability of possessing the desired biological activity and drug-like properties, thereby accelerating the discovery of new therapeutic agents.

Advanced Analytical Techniques for the Study of 2 Chloro 4,6 Diethylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Chloro-4,6-diethylpyrimidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

In the ¹H NMR spectrum, the protons of the two ethyl groups and the lone proton on the pyrimidine (B1678525) ring will give rise to distinct signals. The aromatic proton at position 5 is expected to appear as a singlet in the downfield region, typically around δ 7.0 ppm, due to the deshielding effect of the aromatic ring. The methylene (B1212753) protons (-CH₂) of the ethyl groups at positions 4 and 6 would likely appear as a quartet, while the methyl protons (-CH₃) would present as a triplet. The coupling between the adjacent methylene and methyl protons results in these characteristic splitting patterns.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H5 | ~7.0 (s) | - |

| -CH₂- (ethyl) | ~2.8 (q) | ~30 |

| -CH₃ (ethyl) | ~1.3 (t) | ~12 |

| C2 | - | ~165 |

| C4, C6 | - | ~170 |

| C5 | - | ~115 |

Note: These are estimated values based on analogous structures like 2-chloro-4,6-dimethylpyrimidine (B132427) and general substituent effects. Actual experimental values may vary. s = singlet, q = quartet, t = triplet.

Advanced NMR Experiments (e.g., 2D NMR, NOESY) for Stereochemical Elucidation

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR experiments are employed for a more definitive assignment and to understand through-bond and through-space correlations. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. creative-biostructure.com For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl groups would be observed, confirming their connectivity within the same functional group. mdpi.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.orgcreative-biostructure.com It would show correlations between the H5 proton and the C5 carbon, the methylene protons and their attached carbons, and the methyl protons and their corresponding carbons, allowing for unambiguous assignment of the carbon signals. mdpi.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For instance, the H5 proton would show a correlation to the C4 and C6 carbons, further confirming the structure of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining spatial proximity between atoms, which is key for stereochemical elucidation. libretexts.org While this compound itself does not possess stereocenters, NOESY can be vital for studying its interactions with other molecules or for confirming the geometry of more complex derivatives. mdpi.comresearchgate.net For example, it could reveal through-space interactions between the ethyl groups and the pyrimidine ring proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. researchgate.net

For this compound (C₈H₁₁ClN₂), the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. A characteristic feature of chlorine-containing compounds is the presence of an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. pg.edu.plmiamioh.edu The fragmentation pattern, which results from the breakdown of the molecular ion, can provide further structural clues. Common fragmentation pathways for pyrimidine derivatives may involve the loss of the chlorine atom, cleavage of the ethyl side chains, or rupture of the pyrimidine ring itself. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. nih.govmdpi.com This precision allows for the determination of the exact elemental composition of a molecule. For this compound, HRMS can distinguish its molecular formula (C₈H₁₁ClN₂) from other potential formulas that have the same nominal mass, thereby providing unequivocal confirmation of its identity. mdpi.com

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass |

|---|---|

| C₈H₁₁³⁵ClN₂ | 170.0638 |

Coupled Techniques (e.g., LC-MS) for Reaction Mixture Analysis

Coupling a separation technique like liquid chromatography with mass spectrometry (LC-MS) creates a powerful tool for the analysis of complex mixtures. europeanpharmaceuticalreview.com During the synthesis of this compound, LC-MS can be used to monitor the progress of the reaction in real-time. nih.gov It allows for the separation and identification of starting materials, intermediates, byproducts, and the final product within the reaction mixture. This is invaluable for optimizing reaction conditions, identifying impurities, and ensuring the purity of the synthesized compound. chimia.chnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cdnsciencepub.com By measuring the absorption or scattering of light, these methods provide a "fingerprint" of the functional groups present in the molecule.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its structural components. nih.govijera.com

C-H stretching: Vibrations from the aromatic C-H bond on the pyrimidine ring and the aliphatic C-H bonds of the ethyl groups would appear in the region of 3100-2850 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic pyrimidine ring are expected in the 1600-1400 cm⁻¹ region. researchgate.net

C-Cl stretching: The vibration of the carbon-chlorine bond typically appears as a strong band in the lower frequency region of the spectrum, around 800-600 cm⁻¹. researchgate.net

Ring vibrations: The pyrimidine ring itself has characteristic breathing and deformation modes that contribute to the unique fingerprint of the molecule. rsc.orgsci-hub.se

Comparing the experimental spectra with theoretical calculations can lead to a complete assignment of the vibrational modes, offering a deeper understanding of the molecule's structure and bonding. physchemres.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2980 - 2850 |

| C=N / C=C | Ring Stretching | 1600 - 1400 |

| C-H | Bending | 1470 - 1370 |

| C-Cl | Stretching | 800 - 600 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like this compound. researchgate.net The sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries the components through at different rates depending on their chemical properties. A detector, often a UV-Vis spectrophotometer, measures the amount of each component as it elutes from the column. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): For volatile compounds, gas chromatography is a suitable alternative. researchgate.net The sample is vaporized and carried by an inert gas through a column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A detector, such as a flame ionization detector (FID), quantifies the separated components. GC is effective for analyzing the purity of this compound, provided it is thermally stable and sufficiently volatile. nih.gov

Both HPLC and GC are quantitative methods that can provide a precise measure of the purity of a synthesized batch of this compound, which is critical for its use in subsequent applications. pg.edu.pl

High-Performance Liquid Chromatography (HPLC)

No specific HPLC methods for the analysis of this compound were found in the available literature. For the analysis of pyrimidine derivatives in general, reversed-phase HPLC is a common technique. A typical setup might involve a C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is often performed using a UV detector at a wavelength where the pyrimidine ring exhibits strong absorbance. However, without experimental data, specific conditions such as the exact mobile phase composition, flow rate, column temperature, and retention time for this compound cannot be provided.

Gas Chromatography (GC)

There is no specific information available regarding the analysis of this compound by Gas Chromatography. Generally, for volatile and thermally stable compounds like many pyrimidine derivatives, GC is a suitable analytical technique. A standard GC analysis would likely employ a capillary column with a non-polar or medium-polarity stationary phase. The compound would be introduced into a heated injection port, vaporized, and carried through the column by an inert carrier gas, such as helium or nitrogen. Detection could be achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification and quantification. Specific parameters including the temperature program, carrier gas flow rate, and resulting retention time for this compound are not documented in the searched sources.

Applications of 2 Chloro 4,6 Diethylpyrimidine As a Versatile Synthetic Building Block

Precursor for Diverse Pyrimidine (B1678525) Derivatives

The pyrimidine ring is a fundamental component of many biologically active compounds, including nucleic acids and various pharmaceuticals. bu.edu.egnih.govnih.gov The ability to readily modify the pyrimidine core is therefore of significant interest to medicinal and organic chemists. 2-Chloro-4,6-diethylpyrimidine serves as an excellent starting material for creating a library of pyrimidine derivatives.

The chlorine atom at the 2-position of this compound is activated towards nucleophilic aromatic substitution. This allows for its displacement by a variety of nucleophiles, leading to the formation of 2-substituted-4,6-diethylpyrimidines. This versatility is a cornerstone of its utility as a synthetic building block.

Common transformations include:

Amination: Reaction with primary or secondary amines yields 2-amino-4,6-diethylpyrimidine derivatives. These reactions can be performed under various conditions, including microwave irradiation to enhance reaction rates. nih.govresearchgate.net

Alkoxylation and Aryloxylation: Treatment with alkoxides or phenoxides results in the formation of 2-alkoxy- or 2-aryloxy-4,6-diethylpyrimidines.

Thiolation: Reaction with thiols or their corresponding salts produces 2-thioether-4,6-diethylpyrimidines.

The general reaction scheme for these substitutions is presented below:

Table 1: Examples of Nucleophilic Substitution Reactions with 2-Chloropyrimidine (B141910) Analogs

| Nucleophile | Reagent Example | Resulting Functional Group | Reference |

| Amine | Substituted anilines | 2-Anilinopyrimidine | researchgate.net |

| Amine | Piperazine derivatives | 2-(Piperazin-1-yl)pyrimidine | nih.gov |

| Thiol | Thiophenol | 2-(Phenylthio)pyrimidine | researchgate.net |

| Alcohol | Sodium methoxide | 2-Methoxypyrimidine | google.com |

These reactions are often high-yielding and allow for the introduction of diverse functionalities, which can be used to modulate the biological activity, physical properties, and coordination chemistry of the resulting pyrimidine derivatives.

This compound can also be used as a scaffold to build more complex, fused heterocyclic systems. jchr.orgderpharmachemica.com These polycyclic structures are of interest due to their presence in numerous natural products and pharmacologically active compounds. The synthesis of such systems often involves a multi-step sequence where the pyrimidine ring is annulated with another ring.

One common strategy involves an initial nucleophilic substitution at the 2-position, followed by an intramolecular cyclization reaction. For instance, a nucleophile containing a second reactive site can be introduced, which then reacts with one of the adjacent ring carbons or a substituent on the pyrimidine ring to form a new ring. The synthesis of fused pyrimidines is an active area of research, with various methodologies being developed to access these complex scaffolds. derpharmachemica.comnih.govnih.gov

Role in the Synthesis of Complex Molecular Architectures

The derivatives of this compound are valuable intermediates in the synthesis of more elaborate molecular structures. The functional group introduced at the 2-position can serve as a handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

For example, a 2-aminopyrimidine derivative can be further functionalized to create ligands for metal catalysts or to be incorporated into larger bioactive molecules. The pyrimidine core is a common feature in many kinase inhibitors and other targeted therapies in oncology, making its derivatives highly sought after. nih.govmdpi.com

Derivatization towards Materials Science Applications (e.g., Polymers, Resins)

While the primary applications of pyrimidine derivatives have historically been in medicine and agrochemicals, there is growing interest in their use in materials science. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors and coordination sites for metal ions, making pyrimidine-containing molecules attractive for the development of new polymers, resins, and other materials with tailored properties.

For instance, pyrimidine-based compounds have been incorporated into epoxy resins to enhance their flame retardancy and mechanical properties. acs.org The rigid, aromatic structure of the pyrimidine ring can contribute to the thermal stability of the polymer, while the nitrogen atoms can play a role in char formation, a key process in flame retardancy. The derivatization of this compound allows for the introduction of polymerizable groups or other functionalities that can be used to integrate the pyrimidine unit into a polymer backbone or as a pendant group.

Contribution to Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The pyrimidine ring is an excellent building block for supramolecular chemistry due to its well-defined geometry and the presence of nitrogen atoms that can participate in these interactions.

Derivatives of this compound can be designed to self-assemble into larger, ordered structures like gels, liquid crystals, or molecular cages. rsc.org By carefully choosing the substituent at the 2-position, it is possible to control the directionality and strength of the intermolecular interactions, and thus the architecture of the resulting supramolecular assembly. This field is rapidly evolving, with potential applications in areas such as drug delivery, sensing, and catalysis. youtube.com

Future Perspectives and Emerging Trends in 2 Chloro 4,6 Diethylpyrimidine Research

Development of Novel Sustainable Synthetic Methodologies

Traditional synthetic routes to pyrimidine (B1678525) derivatives have often relied on methods that utilize harsh reagents and generate significant waste. For instance, the chlorination of hydroxypyrimidines frequently employs phosphoryl chloride (POCl₃), a reagent that poses environmental and handling challenges. The future of 2-Chloro-4,6-diethylpyrimidine synthesis will increasingly focus on green and sustainable chemistry principles to mitigate these issues.

Key areas of development include:

Catalytic Approaches: Moving away from stoichiometric reagents, future syntheses will likely employ catalytic systems to improve atom economy and reduce waste.